REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[O:20][C:13]3=[N:14][CH:15]=[C:16]([S:18][CH3:19])[CH:17]=[C:12]3[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].ClC1C=C(C=CC=1)C(OO)=[O:26]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[O:20][C:13]3=[N:14][CH:15]=[C:16]([S:18]([CH3:19])=[O:26])[CH:17]=[C:12]3[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)C1CCC=2C(=NC=C(C2)SC)O1
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Name
|
|
Quantity
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0.55 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-5 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the temperature between -20° and -30° C
|
Type
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CUSTOM
|
Details
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A precipitate formed
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Type
|
EXTRACTION
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Details
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extracted with aqueous saturated sodium bicarbonate solution, aqueous saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from a mixture of ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1CCC=2C(=NC=C(C2)S(=O)C)O1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |